molecular formula C9H9ClOS B14051489 1-(2-Chloro-3-mercaptophenyl)propan-2-one

1-(2-Chloro-3-mercaptophenyl)propan-2-one

Cat. No.: B14051489
M. Wt: 200.69 g/mol
InChI Key: ZRFBNGJGGQJXQZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-3-mercaptophenyl)propan-2-one typically involves the reaction of 2-chloro-3-mercaptophenyl derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2-chloro-3-mercaptophenyl acetic acid, which is then subjected to a series of reactions including chlorination and ketonization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-3-mercaptophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and mercapto groups play a crucial role in its reactivity and binding affinity. For instance, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-mercaptophenyl)propan-2-one
  • 1-(2-Chloro-3-hydroxyphenyl)propan-2-one
  • 1-(2-Chloro-3-methylphenyl)propan-2-one

Uniqueness

1-(2-Chloro-3-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and mercapto groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-(2-chloro-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9ClOS/c1-6(11)5-7-3-2-4-8(12)9(7)10/h2-4,12H,5H2,1H3

InChI Key

ZRFBNGJGGQJXQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)S)Cl

Origin of Product

United States

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